N-(2-morpholin-4-ylethyl)cyclopentanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 2-(morpholin-4-yl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-morpholin-4-ylethyl)cyclopentanone, while reduction may produce N-(2-morpholin-4-ylethyl)cyclopentanol .
Scientific Research Applications
N-(2-morpholin-4-ylethyl)cyclopentanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and industry .
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholin-4-ylethyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2-morpholin-4-ylethyl)cycloheptanamine: Similar structure but with a cycloheptane ring.
N-(2-morpholin-4-ylethyl)cyclobutanamine: Similar structure but with a cyclobutane ring.
Uniqueness
N-(2-morpholin-4-ylethyl)cyclopentanamine is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)cyclopentanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-4-11(3-1)12-5-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSWXPYWRQMVHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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